Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Physicochemical Property Medicinal Chemistry

Choose 6‑Bromo‑7‑fluoro‑1,2,3,4‑tetrahydroisoquinoline (CAS 1784283‑25‑5) for its unique 6‑Br/7‑F di‑halogenation—the C6 bromide enables Pd‑catalyzed cross‑coupling while the C7 fluoride optimizes CNS permeability (TPSA 12.03 Ų, LogP 2.66) and amine basicity. Mono‑halogenated THIQ analogs cannot deliver this orthogonal reactivity. Upgrade to the 98 % HCl salt for pharmacology where impurity‑driven false readouts risk program timelines. Combine scaffold diversity with assay‑grade purity to accelerate SAR campaigns targeting PNMT/α₂ selectivity or CNS library synthesis.

Molecular Formula C9H9BrFN
Molecular Weight 230.08
CAS No. 1784283-25-5
Cat. No. B2928259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
CAS1784283-25-5
Molecular FormulaC9H9BrFN
Molecular Weight230.08
Structural Identifiers
SMILESC1CNCC2=CC(=C(C=C21)Br)F
InChIInChI=1S/C9H9BrFN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2
InChIKeyARASSUFLYYKDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 1784283‑25‑5): Core Structural Identity and Procurement Baseline


6‑Bromo‑7‑fluoro‑1,2,3,4‑tetrahydroisoquinoline (CAS 1784283‑25‑5) is a di‑halogenated tetrahydroisoquinoline (THIQ) building block with bromine at the 6‑position and fluorine at the 7‑position of the saturated isoquinoline ring [REFS‑1]. Its molecular formula is C₉H₉BrFN and its molecular weight is 230.08 g mol⁻¹ [REFS‑1]. The compound is supplied as a free base (purity ≥ 95 %) or as the hydrochloride salt (purity 98 %) for research use [REFS‑1][REFS‑2]. The unique 6‑Br/7‑F substitution pattern distinguishes it from more common mono‑halogenated THIQ intermediates and provides orthogonal reactivity for medicinal chemistry and chemical biology applications.

Why 6‑Bromo‑7‑fluoro‑1,2,3,4‑tetrahydroisoquinoline Cannot Be Replaced by Mono‑Halogenated or Other Isomeric THIQ Analogs


In‑class THIQ analogs (e.g., 7‑fluoro‑, 6‑bromo‑, or 7‑bromo‑THIQ) are not interchangeable with 6‑bromo‑7‑fluoro‑THIQ because the dual‑halogen pattern creates a unique electronic and steric environment that dictates both chemical reactivity and biological target engagement. Published structure‑activity relationship (SAR) studies on 7‑substituted THIQs demonstrate that the identity and position of the halogen substituent dramatically alter phenylethanolamine N‑methyltransferase (PNMT) inhibitory potency and α₂‑adrenoceptor selectivity [REFS‑1]. For example, 7‑bromo‑THIQ derivatives display a rank‑order selectivity (PNMT vs. α₂) that is markedly lower than 7‑aminosulfonyl analogs [REFS‑1]. The presence of an additional bromine at the 6‑position further modulates electron density on the aromatic ring and the pKₐ of the secondary amine, which is known to govern α₂‑adrenoceptor affinity [REFS‑2]. Therefore, substituting 6‑bromo‑7‑fluoro‑THIQ with a mono‑halogenated or differently substituted THIQ risks losing the precise electronic balance required for a given structure‑ or property‑based design campaign, making generic substitution scientifically inadvisable without empirical validation.

Quantitative Differentiation Evidence for 6‑Bromo‑7‑fluoro‑1,2,3,4‑tetrahydroisoquinoline Relative to Closest Analogs


Predicted Lipophilicity (LogP) Comparison: 6‑Br‑7‑F‑THIQ vs. Mono‑Halogenated THIQ Building Blocks

The predicted partition coefficient (LogP) for 6‑bromo‑7‑fluoro‑THIQ hydrochloride is 2.66 [REFS‑1]. This is substantially higher than the LogP of the corresponding mono‑fluorinated analog 7‑fluoro‑THIQ (predicted LogP ≈ 1.8 for the free base, based on in‑class estimates). The increased lipophilicity arises from the addition of the bromine atom and can influence membrane permeability, protein binding, and metabolic stability in ways that mono‑halogenated THIQs cannot replicate. The difference of ~0.8 LogP units corresponds to an approximately 6‑fold difference in lipid/water partitioning and can significantly affect ADME profiles.

Lipophilicity Physicochemical Property Medicinal Chemistry

Polar Surface Area (PSA) Differentiation: Impact on Blood‑Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 6‑bromo‑7‑fluoro‑THIQ is predicted to be 12.03 Ų [REFS‑1]. This value is notably lower than the TPSA of many CNS‑active THIQ derivatives that carry additional polar substituents (e.g., 7‑aminosulfonyl‑THIQs, TPSA > 75 Ų). In CNS drug design, a TPSA below 60–70 Ų is generally associated with favorable brain penetration. The extremely low TPSA of 6‑Br‑7‑F‑THIQ, combined with its moderate LogP, suggests that it may serve as an optimal scaffold for designing brain‑penetrant molecules, whereas more polar analogs would require substantial structural modification to achieve comparable passive permeability.

Blood-Brain Barrier CNS Drug Design Polar Surface Area

Synthetic Utility: Orthogonal Halogen Reactivity Enables Sequential Functionalization Not Possible with Mono‑Halogenated Analogs

The simultaneous presence of bromine (C6) and fluorine (C7) on the THIQ core provides orthogonal reactivity handles that are absent in mono‑halogenated analogs such as 7‑fluoro‑THIQ or 6‑bromo‑THIQ. Bromine can participate in Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.) with high efficiency, while fluorine can be retained as a metabolically stable, electron‑withdrawing substituent that modulates amine basicity (pKₐ) and receptor interactions [REFS‑1]. In contrast, 7‑fluoro‑THIQ lacks the cross‑coupling handle, and 6‑bromo‑THIQ lacks the electronic modulation provided by fluorine. This dual functionality allows chemists to sequentially derivatize the C6 position via cross‑coupling while preserving the fluorine for downstream biological effects, a synthetic strategy that neither mono‑halogenated comparator supports.

Cross-Coupling Medicinal Chemistry Building Block

Commercial Purity Benchmarking: 6‑Br‑7‑F‑THIQ HCl Delivers 98 % Purity, Outperforming 95 % Free Base Variant

Two common procurement forms exist: the free base (CAS 1784283‑25‑5) supplied at 95 % purity and the hydrochloride salt (CAS 2287301‑96‑4) supplied at 98 % purity [REFS‑1][REFS‑2]. The hydrochloride salt offers a 3‑percentage‑point purity advantage, which is significant for sensitive catalytic reactions or biological assays where trace impurities can confound results. For applications requiring high reproducibility—such as SAR studies or in vivo pharmacological profiling—the 98 % HCl salt is the preferred procurement choice because it minimizes batch‑to‑batch variability attributable to residual organic impurities or unreacted starting materials.

Purity Procurement Reproducibility

Optimal Research and Industrial Application Scenarios for 6‑Bromo‑7‑fluoro‑1,2,3,4‑tetrahydroisoquinoline


CNS‑Targeted Library Synthesis Requiring High BBB Penetration Potential

The extremely low predicted TPSA (12.03 Ų) and moderate LogP (2.66) make 6‑bromo‑7‑fluoro‑THIQ an ideal core scaffold for constructing CNS‑oriented compound libraries. In hit‑to‑lead programs for neurodegenerative or psychiatric disorders, the scaffold can be derivatized via Suzuki cross‑coupling at the C6 bromide while the C7 fluorine maintains a favorable physicochemical profile for brain penetration. This scenario directly leverages the orthogonal reactivity and low polarity documented in Section 3 [REFS‑1].

PNMT or α₂‑Adrenoceptor SAR Studies Where Halogen‑Dependent Selectivity Is Critical

Published SAR data demonstrate that 7‑substituted THIQs display a halogen‑dependent selectivity for PNMT over the α₂‑adrenoceptor, with 7‑bromo derivatives exhibiting a distinct rank‑order selectivity [REFS‑1]. The 6‑bromo‑7‑fluoro substitution pattern allows researchers to probe the combined electronic effects of two halogens on both enzyme inhibition and receptor affinity. This compound is particularly suited for mechanistic SAR studies aimed at decoupling PNMT inhibition from α₂‑adrenoceptor‑mediated side effects, where mono‑halogenated THIQs have already shown divergent selectivity profiles [REFS‑1].

Multi‑Step Medicinal Chemistry Campaigns Requiring Sequential, Orthogonal Derivatization

The simultaneous presence of bromine and fluorine on the THIQ core enables iterative, orthogonal functionalization: first, Pd‑catalyzed cross‑coupling at C6 to introduce aryl, heteroaryl, or amine substituents; second, retention of C7 fluorine to modulate amine basicity and metabolic stability. This two‑step diversification is not possible with mono‑halogenated analogs (e.g., 7‑fluoro‑THIQ cannot undergo direct cross‑coupling), making 6‑bromo‑7‑fluoro‑THIQ a time‑saving procurement choice for medicinal chemistry teams pursuing rapid SAR exploration.

High‑Reproducibility Biological Profiling Requiring Ultra‑Pure Starting Material

For in vitro pharmacology assays (e.g., radioligand binding, functional cAMP assays) or in vivo PK/PD studies where trace impurities can confound concentration‑response relationships, procurement of the 98 % pure hydrochloride salt is strongly recommended. The 3‑percentage‑point purity advantage over the 95 % free base reduces the likelihood of impurity‑driven false positives or negatives, directly improving assay reproducibility and data quality across replicate experiments [REFS‑2].

Quote Request

Request a Quote for 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.